REACTION_CXSMILES
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[O:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[CH2:10]O.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)[Cl:37]>>[ClH:37].[Br:13][CH2:10][C:2]1[O:1][C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=1 |f:4.5|
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Name
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|
Quantity
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1.47 g
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Type
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reactant
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Smiles
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O1C(=CC=2C=NC=CC21)CO
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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4.9 g
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Type
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reactant
|
Smiles
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C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction was filtered
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Type
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ADDITION
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Details
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the filtrate was diluted with CH2Cl2 (50 mL)
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Type
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WASH
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Details
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before being washed with saturated aqueous NaHCO3 (2×50 mL) and H2O (50 mL)
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Type
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EXTRACTION
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Details
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The CH2Cl2 solution was extracted with 2 M HCl (3×50 mL)
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Type
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CUSTOM
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Details
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the combined HCl extracts were evaporated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |